molecular formula C14H19NO3 B13349609 Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- CAS No. 826993-50-4

Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

Cat. No.: B13349609
CAS No.: 826993-50-4
M. Wt: 249.30 g/mol
InChI Key: PVGYTTLBMYGLPW-UHFFFAOYSA-N
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Description

4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a 2-methyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine typically involves the following steps:

    Formation of the 2-Methyl-1,3-dioxolane moiety: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst.

    Attachment to the phenyl ring: The 2-methyl-1,3-dioxolane moiety is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Formation of the morpholine ring: Finally, the morpholine ring is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of the morpholine ring and the dioxolane moiety can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine is unique due to the combination of the morpholine ring and the 2-methyl-1,3-dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- (CAS No. 826993-50-4) is an organic compound characterized by a morpholine ring connected to a phenyl group, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyValue
Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]morpholine
InChI Key PVGYTTLBMYGLPW-UHFFFAOYSA-N

The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is primarily attributed to its ability to interact with specific biological targets. The morpholine ring may facilitate interactions with enzymes or receptors, leading to modulation of biological pathways. Research suggests that compounds with similar structures can exhibit antimicrobial and anticancer properties, indicating potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of morpholine derivatives. For instance, compounds similar to Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer activity of morpholine derivatives has also been investigated. In a study involving cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), several morpholine-based compounds exhibited significant cytotoxic effects. The most active derivatives showed IC50 values in the low micromolar range, suggesting a promising avenue for developing new anticancer agents.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of Morpholine derivatives.
    • Method : Cell viability assays were conducted on HCT-116 and MCF-7 cell lines.
    • Results : The compound exhibited an IC50 of approximately 2.3 µg/mL on MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
  • Antimicrobial Screening :
    • Objective : To assess the antibacterial properties of morpholine derivatives.
    • Method : Disk diffusion method was employed against selected bacterial strains.
    • Results : Several derivatives showed zones of inhibition comparable to conventional antibiotics .

Properties

CAS No.

826993-50-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]morpholine

InChI

InChI=1S/C14H19NO3/c1-14(17-10-11-18-14)12-2-4-13(5-3-12)15-6-8-16-9-7-15/h2-5H,6-11H2,1H3

InChI Key

PVGYTTLBMYGLPW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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